molecular formula C25H28N6O3S B14964317 N-Cyclopropyl-1-(6-{[(2,3-dihydro-1H-inden-5-YL)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide

N-Cyclopropyl-1-(6-{[(2,3-dihydro-1H-inden-5-YL)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide

Cat. No.: B14964317
M. Wt: 492.6 g/mol
InChI Key: OCNKAFGIUVNVPW-UHFFFAOYSA-N
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Description

N-Cyclopropyl-1-(6-{[(2,3-dihydro-1H-inden-5-YL)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-1-(6-{[(2,3-dihydro-1H-inden-5-YL)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyrimidine ring.

    Attachment of the Indenyl Group: The indenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then attached to the thiazolopyrimidine core through a nucleophilic substitution reaction.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, typically using diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-1-(6-{[(2,3-dihydro-1H-inden-5-YL)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Cyclopropyl-1-(6-{[(2,3-dihydro-1H-inden-5-YL)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs.

    Industrial Applications: It may have applications in the synthesis of other complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-1-(6-{[(2,3-dihydro-1H-inden-5-YL)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclopropyl-1-(6-{[(2,3-dihydro-1H-inden-5-YL)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide is unique due to its combination of multiple functional groups and complex structure. This uniqueness contributes to its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C25H28N6O3S

Molecular Weight

492.6 g/mol

IUPAC Name

N-cyclopropyl-1-[6-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C25H28N6O3S/c32-20(27-19-5-4-15-2-1-3-17(15)12-19)13-31-14-26-22-21(24(31)34)35-25(29-22)30-10-8-16(9-11-30)23(33)28-18-6-7-18/h4-5,12,14,16,18H,1-3,6-11,13H2,(H,27,32)(H,28,33)

InChI Key

OCNKAFGIUVNVPW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CN3C=NC4=C(C3=O)SC(=N4)N5CCC(CC5)C(=O)NC6CC6

Origin of Product

United States

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